Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate is a complex organic compound characterized by a cyclohexa-1,3,5-triene backbone substituted with various functional groups. The presence of the sulfooxy group and the hydroxy group suggests potential applications in biological systems. The incorporation of isotopically labeled carbon (^13C) may be utilized in tracing studies or metabolic pathways.
Synthesis methods for this compound typically involve:
The potential applications of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate include:
Several compounds share structural similarities with sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylcyclohexa-1,3-dien-1-olate | Methyl group substitution | Simpler structure without sulfonic acid |
| 2-Hydroxyphenylcyclohexene | Hydroxy group on an aromatic ring | Lacks the cyclohexa-diene framework |
| 4-Hydroxystyrene | Hydroxy group on styrene derivative | No cyclic structure; simpler reactivity |
These comparisons highlight the unique combination of functional groups and isotopic labeling present in sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate that may impart distinct biological and chemical properties.
Sulfation of phenolic compounds is universally dependent on 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the activated sulfate donor synthesized via sequential ATP sulfurylase and APS kinase activities. In plants, sulfotransferases localize predominantly to the symplast, where they catalyze the transfer of sulfate from PAPS to hydroxyl groups of phenolic acids. For example, oat (Avena sativa) symplast contains sulfated derivatives of ferulic acid and vanillic acid at concentrations up to 22.18 µg·g⁻¹ dry weight, exceeding their non-sulfated precursors. The regioselectivity of these reactions is enzyme-dependent; Arabidopsis APS kinase isoforms differentially partition PAPS between primary sulfate assimilation and secondary sulfation pathways.
Mammalian sulfotransferases exhibit tissue-specific expression patterns that govern phenolic metabolism. The SULT1A subfamily, particularly SULT1A1 and SULT1A3, dominates hepatic and intestinal sulfation of hydroxycinnamic acids. Kinetic studies reveal that SULT1A1 sulfates caffeic acid at the 3-OH position with a Kₘ of 11.6 µM and Vₘₐₓ of 62.1 pmol·min⁻¹·mg⁻¹, while intestinal SULT1A3 shows 19.8 µl·min⁻¹·mg⁻¹ catalytic efficiency for the same reaction. These enzymatic parameters directly influence the tissue-specific accumulation of sulfated metabolites like sodium 4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]cyclohexa-1,3,5-trien-1-olate.
Table 1. Kinetic parameters of selected sulfotransferases for phenolic substrates
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pmol·min⁻¹·mg⁻¹) | Catalytic Efficiency (µl·min⁻¹·mg⁻¹) |
|---|---|---|---|---|
| SULT1A1 | Caffeic acid (3-OH) | 11.6 | 62.1 | 5.35 |
| SULT1A3 | Dihydrocaffeic acid | 15.8 | 592 | 37.4 |
| SULT1E1 | Genistein (7-OH) | 2.79 | 7.25 | 2,682 |
Sulfotransferase isoform specificity determines the structural diversity of aryl sulfate metabolites. Plant sulfotransferases preferentially sulfate the 4-OH position of benzoic acid derivatives, as evidenced by the accumulation of 4-(sulfooxy)benzoic acid in wheat (Triticum aestivum) and tomato (Solanum lycopersicum). This positional preference mirrors mammalian SULT1E1 activity, which sulfates resveratrol at the 3-OH position with a Kₘ of 48.4 µM compared to 119 µΜ for the 4'-OH position.
The compound sodium 4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate exemplifies this regiochemical control. Its 5-sulfooxy group suggests biosynthesis via a SULT isoform with meta-hydroxyl specificity, potentially analogous to SULT1B1, which sulfates hesperetin at the 3'-OH position with 5,003 µl·min⁻¹·mg⁻¹ efficiency. Isotopic labeling (13C6) further indicates precursor incorporation from shikimate pathway intermediates, as observed in the 13C-enriched symplastic sulfated phenolics of celery (Apium graveolens).
Gut microbiota participate in the sulfation cascade through two mechanisms: (1) hydrolysis of sulfated conjugates via arylsulfatases, and (2) de novo sulfation of dietary phenolics. While the provided sources focus on plant and mammalian systems, comparative analysis of fungal PAPS reductase suggests microbial sulfation pathways may parallel those in eukaryotes. For instance, Bacteroides spp. express sulfotransferases capable of modifying flavonoid scaffolds, potentially generating metabolites structurally related to sodium 4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl] derivatives.
Microbial sulfation exhibits unique regioselectivity, as evidenced by the preferential 7-OH sulfation of flavones in Lactobacillus strains, contrasting with mammalian 4'-OH preferences. This divergence highlights the evolutionary adaptation of sulfotransferases to ecological niches, with implications for the bioavailability of sulfated phenolics in host organisms.